

# solvent properties of 2-methylpentane-1,5-diol for chemical reactions

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methylpentane-1,5-diol

Cat. No.: B1364139

[Get Quote](#)

An In-Depth Guide to **2-Methylpentane-1,5-diol** as a Novel Solvent for Chemical Synthesis

## Authored by a Senior Application Scientist

Introduction: Beyond Conventional Solvents

In the pursuit of more efficient, sustainable, and versatile chemical processes, the role of the solvent cannot be overstated. Solvents dictate reaction kinetics, influence selectivity, and are a major contributor to the overall environmental footprint of a synthetic route<sup>[1]</sup>. This guide introduces **2-methylpentane-1,5-diol** (CAS No: 42856-62-2), a di-hydroxy functionalized alkane, and explores its potential as a high-performance solvent for modern chemical reactions. As a diol, or glycol, it possesses two hydroxyl (-OH) groups, which impart unique physical and chemical properties that distinguish it from common volatile organic compounds (VOCs).<sup>[2]</sup> Its high boiling point, hydrogen bonding capabilities, and polar nature position it as a compelling alternative for researchers aiming to enhance reaction conditions and align with the principles of green chemistry<sup>[3][4]</sup>.

This document provides a comprehensive overview of **2-methylpentane-1,5-diol**, from its fundamental physicochemical properties to practical, field-tested protocols designed for immediate application in the research and development laboratory.

## Section 1: Physicochemical Profile and Solvent Characteristics

Understanding the fundamental properties of a solvent is critical to predicting its behavior and suitability for a given chemical transformation. **2-Methylpentane-1,5-diol** is a C6 diol whose structure inherently creates a unique balance of polarity and hydrocarbon character.[\[5\]](#)[\[6\]](#)

## Core Properties

The defining features of **2-methylpentane-1,5-diol** are its two hydroxyl groups, which allow it to act as both a hydrogen bond donor and acceptor.[\[7\]](#) This dual capability is crucial for solvating a wide range of substrates, reagents, and intermediates. Its high boiling point is a significant practical advantage, enabling reactions to be conducted at elevated temperatures under atmospheric pressure, which can accelerate reaction rates and drive equilibria towards desired products.

## Data Summary

The following table consolidates the key quantitative data for **2-methylpentane-1,5-diol**, providing a clear reference for experimental design.

| Property          | Value                                         | Significance in a Reaction Context                                                                                 | Source(s) |
|-------------------|-----------------------------------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>14</sub> O <sub>2</sub> | Foundational information for stoichiometric calculations.                                                          | [6][8][9] |
| Molecular Weight  | 118.17 g/mol                                  | Essential for converting between mass and moles.                                                                   | [5][8]    |
| CAS Number        | 42856-62-2                                    | Unique identifier for substance verification and procurement.                                                      | [5][8][9] |
| Appearance        | Colorless Liquid                              | Allows for easy visual inspection of reaction mixtures for color changes or precipitation.                         |           |
| Boiling Point     | 229.9 °C at 760 mmHg                          | Enables a wide operational temperature range for high-temperature synthesis without requiring pressurized vessels. | [7][8]    |
| Melting Point     | 26.38 °C (estimate)                           | Indicates it is a liquid at or near standard room temperature.                                                     | [7]       |
| Density           | 0.961 g/cm <sup>3</sup>                       | Necessary for accurate volume-to-mass conversions.                                                                 | [8]       |
| Flash Point       | 107.2 °C                                      | High flash point indicates lower flammability and                                                                  | [7][8]    |

|                            |         |                                                                                                                                                                          |
|----------------------------|---------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                            |         | enhanced safety<br>compared to many<br>volatile solvents.                                                                                                                |
| LogP (Octanol/Water)       | 0.38730 | Suggests a balance of<br>hydrophilic and<br>lipophilic character,<br>enabling solubility for<br>a broader range of<br>compounds. <a href="#">[7]</a> <a href="#">[8]</a> |
| Hydrogen Bond<br>Donors    | 2       | Strong capability to<br>solvate anions and<br>polar species with<br>lone pairs. <a href="#">[7]</a>                                                                      |
| Hydrogen Bond<br>Acceptors | 2       | Strong capability to<br>solvate cations and<br>protic species. <a href="#">[7]</a>                                                                                       |

## Section 2: Rationale for Application in Organic Synthesis

The choice of **2-methylpentane-1,5-diol** is not merely a substitution but a strategic decision to leverage its distinct properties for improved reaction outcomes.

### Enhanced Solubility and Reaction Medium

As a polar, protic solvent, **2-methylpentane-1,5-diol** is adept at dissolving polar reagents, ionic intermediates, and certain catalysts that exhibit poor solubility in common non-polar or aprotic polar solvents. The presence of two hydroxyl groups makes it particularly effective in reactions involving salts or charged species, where it can stabilize intermediates through hydrogen bonding.[\[10\]](#)

### Driving Reactions at High Temperatures

Many chemical reactions, such as condensations, eliminations, and certain nucleophilic substitutions, benefit from or require high temperatures to proceed at a practical rate. The

exceptionally high boiling point of **2-methylpentane-1,5-diol** allows for thermal energy input that can overcome activation barriers and, in the case of condensation reactions, facilitate the removal of volatile byproducts like water, thereby driving the reaction to completion.

## A Step Towards Greener Chemistry

The principles of green chemistry advocate for the reduction or elimination of hazardous substances[1]. **2-Methylpentane-1,5-diol** offers several advantages in this regard:

- Low Volatility: Its low vapor pressure significantly reduces fugitive emissions compared to solvents like dichloromethane or THF, leading to a safer lab environment and less environmental contamination.[7][11]
- Biodegradability: Simple aliphatic diols are generally biodegradable, presenting a more environmentally benign end-of-life scenario than many halogenated or aromatic solvents.[12]
- Potential for Reuse: Its high boiling point can facilitate product separation via distillation of more volatile products, potentially allowing the solvent to be recovered and reused.

## Modulating Catalyst Activity

The hydroxyl groups of the diol can act as ligands, coordinating to metal centers in organometallic catalysts.[10] This interaction can modulate the catalyst's electronic properties and steric environment, potentially leading to enhanced selectivity (e.g., regioselectivity or enantioselectivity) or improved reaction rates. This makes it a promising medium for exploring novel catalytic transformations.

## Section 3: Application Protocol — A Case Study

To demonstrate the practical application of **2-methylpentane-1,5-diol**, this section provides a detailed, self-validating protocol for a classic organic transformation where its properties are highly advantageous: a high-temperature nucleophilic aromatic substitution ( $S\text{N}\text{Ar}$ ) reaction.

### Protocol: Synthesis of 4-Phenoxyaniline

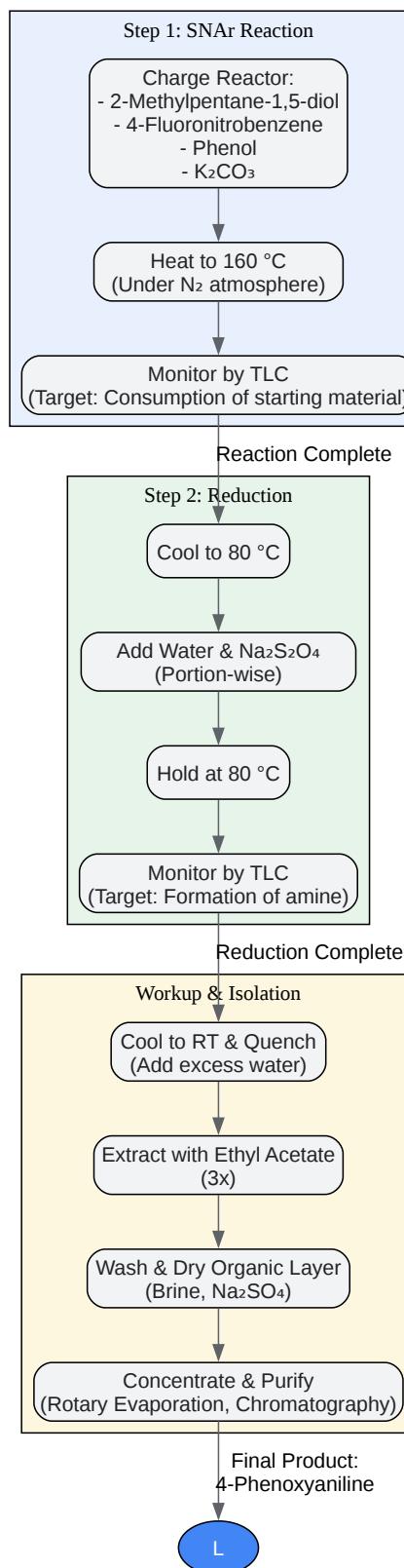
Objective: To synthesize 4-phenoxyaniline from 4-fluoronitrobenzene and phenol in the presence of a base, followed by reduction of the nitro group, using **2-methylpentane-1,5-diol**

as a high-temperature solvent. This two-step, one-pot procedure showcases the solvent's utility for reactions requiring high heat and its stability under basic and reductive conditions.

#### Causality of Experimental Choices:

- Solvent Choice: **2-Methylpentane-1,5-diol** is selected for its high boiling point (~230 °C), which allows the SNA<sub>r</sub> reaction to proceed at an elevated temperature (160 °C), a condition often necessary to activate the aryl fluoride towards substitution. Its polar nature helps to solubilize the potassium phenoxide intermediate.
- Reagents: 4-Fluoronitrobenzene is an activated electrophile. Phenol and potassium carbonate generate the nucleophilic phenoxide in situ. Sodium dithionite is a mild and effective reducing agent for the nitro group.
- Self-Validation: The protocol incorporates in-process monitoring via Thin-Layer Chromatography (TLC) to confirm the completion of each step before proceeding to the next, ensuring a robust and reproducible workflow.

## Materials and Reagents


| Reagent                                                            | CAS No.    | Hazards               |
|--------------------------------------------------------------------|------------|-----------------------|
| 2-Methylpentane-1,5-diol                                           | 42856-62-2 | Eye Irritant (H319)   |
| 4-Fluoronitrobenzene                                               | 350-46-9   | Toxic, Irritant       |
| Phenol                                                             | 108-95-2   | Toxic, Corrosive      |
| Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )              | 584-08-7   | Irritant              |
| Sodium Dithionite (Na <sub>2</sub> S <sub>2</sub> O <sub>4</sub> ) | 7775-14-6  | Self-heating, Harmful |
| Ethyl Acetate                                                      | 141-78-6   | Flammable, Irritant   |
| Deionized Water                                                    | 7732-18-5  | N/A                   |

#### Safety Precautions:

- Conduct all operations within a certified chemical fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
- Handle all reagents with care, consulting their specific Safety Data Sheets (SDS) prior to use.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of 4-phenoxyaniline.

## Step-by-Step Protocol

- Reaction Setup (SNA<sub>r</sub>): a. To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and temperature probe, add **2-methylpentane-1,5-diol** (30 mL). b. Add 4-fluoronitrobenzene (1.41 g, 10 mmol), phenol (1.04 g, 11 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol). c. Begin stirring and purge the vessel with nitrogen for 10 minutes. d. Heat the reaction mixture to 160 °C and maintain this temperature.
- In-Process Monitoring 1: a. After 4 hours, carefully take a small aliquot from the reaction mixture. b. Dilute the aliquot with ethyl acetate and spot on a silica gel TLC plate. c. Elute with a 4:1 Hexanes:Ethyl Acetate mobile phase and visualize under UV light. d. The reaction is complete when the 4-fluoronitrobenzene spot has been consumed. Continue heating if necessary.
- Reduction Step: a. Once the SNA<sub>r</sub> is complete, turn off the heating and allow the mixture to cool to 80 °C. b. Slowly add deionized water (20 mL) to the flask. c. Carefully add sodium dithionite (5.22 g, 30 mmol) portion-wise over 15 minutes, as the reduction can be exothermic. d. Maintain the temperature at 80 °C for 1 hour.
- In-Process Monitoring 2: a. Take another aliquot and analyze by TLC (1:1 Hexanes:Ethyl Acetate). b. The reaction is complete when the intermediate nitro-ether spot has been replaced by the lower R<sub>f</sub> product spot (4-phenoxyaniline), which is often more UV active.
- Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel containing 50 mL of deionized water. c. Extract the aqueous layer with ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the ethyl acetate. f. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-phenoxyaniline. The high-boiling **2-methylpentane-1,5-diol** will remain in the crude oil and can be separated during chromatography.

## Section 4: Safety, Handling, and Disposal

Handling:

- As per its Safety Data Sheet, **2-methylpentane-1,5-diol** causes serious eye irritation (H319).
- Always wear appropriate eye protection, such as safety goggles or a face shield.
- Use in a well-ventilated area or chemical fume hood.
- Wash hands thoroughly after handling.

**Storage:**

- Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is chemically stable under standard ambient conditions.

**Disposal:**

- Dispose of waste solvent and reaction residues in accordance with local, state, and federal regulations. Due to its low volatility and potential biodegradability, it is a preferable alternative to many regulated solvents, but should still be disposed of as chemical waste.

## Conclusion

**2-Methylpentane-1,5-diol** represents a valuable addition to the modern chemist's toolkit of solvents. Its unique combination of high polarity, excellent hydrogen bonding capability, high boiling point, and favorable safety profile makes it a superior choice for a variety of challenging chemical reactions. By enabling higher reaction temperatures, improving solubility, and aligning with the goals of sustainable chemistry, it offers a clear path to process optimization and innovation. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to begin exploring the significant potential of this versatile diol solvent.

## References

- 2-methylpentane-1,5-diol** | CAS#:42856-62-2 | Chemsoc. Chemsoc.
- 2-Methylpentane-1,5-diol** - LookChem. LookChem.
- 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem. PubChem.
- Diols | Research Starters - EBSCO. EBSCO.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Diol - Wikipedia. Wikipedia.
- **2-methylpentane-1,5-diol** CAS#: 42856-62-2 - ChemicalBook. ChemicalBook.
- **2-methylpentane-1,5-diol** - the NIST WebBook. NIST.
- **2-methylpentane-1,5-diol** | 42856-62-2 - Sigma-Aldrich. Sigma-Aldrich.
- 2-Methyl-2,4-pentanediol - Wikipedia. Wikipedia.
- Greener Solvent Altern
- Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC - NIH.
- Solvents and sustainable chemistry | Proceedings A | The Royal Society. The Royal Society.
- The green solvent: a critical perspective - PMC - PubMed Central - NIH.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [royalsocietypublishing.org](https://royalsocietypublishing.org) [royalsocietypublishing.org]
- 2. Diol - Wikipedia [en.wikipedia.org]
- 3. [sigmaaldrich.com](https://sigmaaldrich.com) [sigmaaldrich.com]
- 4. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-1,5-pentanediol | C6H14O2 | CID 3016390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-methylpentane-1,5-diol [webbook.nist.gov]
- 7. 2-Methylpentane-1,5-diol | lookchem [lookchem.com]
- 8. 2-methylpentane-1,5-diol | CAS#:42856-62-2 | Chemsoc [chemsoc.com]
- 9. 2-methylpentane-1,5-diol CAS#: 42856-62-2 [m.chemicalbook.com]
- 10. Diols | Research Starters | EBSCO Research [ebsco.com]
- 11. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- To cite this document: BenchChem. [solvent properties of 2-methylpentane-1,5-diol for chemical reactions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1364139#solvent-properties-of-2-methylpentane-1-5-diol-for-chemical-reactions\]](https://www.benchchem.com/product/b1364139#solvent-properties-of-2-methylpentane-1-5-diol-for-chemical-reactions)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)